molecular formula C23H21NO4 B13649465 Cbz-4-Biphenyl-L-alanine

Cbz-4-Biphenyl-L-alanine

Cat. No.: B13649465
M. Wt: 375.4 g/mol
InChI Key: ZZIBVIHXEMIHEQ-UHFFFAOYSA-N
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Description

Cbz-4-Biphenyl-L-alanine, also known as carboxybenzyl-4-biphenyl-L-alanine, is a synthetic amino acid derivative. It is a modified form of L-alanine where the amino group is protected by a carboxybenzyl (Cbz) group, and the side chain contains a biphenyl moiety. This compound is primarily used in peptide synthesis and as a building block in the development of various pharmaceuticals and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-4-Biphenyl-L-alanine typically involves the protection of the amino group of L-alanine with a carboxybenzyl group. This is achieved by reacting L-alanine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The biphenyl moiety is then introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions like the Suzuki or Negishi coupling .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling reactions .

Chemical Reactions Analysis

Types of Reactions

Cbz-4-Biphenyl-L-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cbz-4-Biphenyl-L-alanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cbz-4-Biphenyl-L-alanine involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The carboxybenzyl group protects the amino group during synthesis, preventing unwanted side reactions. Once incorporated, the biphenyl moiety can interact with aromatic residues in proteins, affecting their stability and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cbz-4-Biphenyl-L-alanine is unique due to its biphenyl side chain, which provides additional steric bulk and aromatic interactions compared to other Cbz-protected amino acids. This makes it particularly useful in the design of peptides and proteins with specific structural and functional properties.

Properties

IUPAC Name

2-(phenylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c25-22(26)21(24-23(27)28-16-18-7-3-1-4-8-18)15-17-11-13-20(14-12-17)19-9-5-2-6-10-19/h1-14,21H,15-16H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIBVIHXEMIHEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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